3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid
Description
3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both fluorine and hydroxyl groups on a benzoic acid framework
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6,15-16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUSMIWUFRITDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689383 | |
| Record name | 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-87-9 | |
| Record name | 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution of a fluorinated phenol derivative followed by carboxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-Fluoro-5-hydroxyphenylboronic acid
- 3-Fluoro-5-hydroxybenzeneboronic acid
- 3-Fluoro-5-hydroxy-phenyl boronic acid
Comparison: 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both fluorine and hydroxyl groups on a benzoic acid framework, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
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